Product packaging for Vancomycin CDP-1(Cat. No.:CAS No. 55598-85-1)

Vancomycin CDP-1

Cat. No.: B139661
CAS No.: 55598-85-1
M. Wt: 1450.2 g/mol
InChI Key: OGMARHJAPWBNFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Vancomycin CDP-1 is a crystalline degradation product and a primary impurity found in formulations of the glycopeptide antibiotic vancomycin . It consists of two isomers, CDP-1-M (major) and CDP-1-m (minor), which are formed through a rearrangement of the parent vancomycin molecule . This compound is of significant interest in pharmaceutical and analytical research. A primary application is its use as a critical reference standard in the development and validation of high-performance liquid chromatography (HPLC) and ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) methods . These methods are essential for monitoring the stability and purity of vancomycin drug products, ensuring their quality and safety . Furthermore, research into CDP-1 is crucial for accurate therapeutic drug monitoring. Studies have shown that CDP-1 can accumulate in patients with impaired renal function and cross-react with certain immunoassays, such as the fluorescence polarization immunoassay (FPIA), leading to an overestimation of true vancomycin serum levels . As CDP-1 itself lacks antibacterial activity, its accumulation is also a consideration in treatment efficacy studies . This compound is provided for research and development purposes. This product is not intended for diagnostic, therapeutic, or any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C₆₆H₇₄Cl₂N₈O₂₅ B139661 Vancomycin CDP-1 CAS No. 55598-85-1

Properties

IUPAC Name

49-[3-(4-amino-5-hydroxy-4,6-dimethyloxan-2-yl)oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,15-dichloro-2,18,33,36,38-pentahydroxy-19-[[4-methyl-2-(methylamino)pentanoyl]amino]-20,24,27,43,45-pentaoxo-7,13-dioxa-21,25,28,42,44-pentazaoctacyclo[27.14.2.23,6.214,17.18,12.130,34.010,26.035,40]henpentaconta-3,5,8(49),9,11,14,16,30(46),31,33,35(40),36,38,47,50-pentadecaene-22,41-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C66H74Cl2N8O25/c1-23(2)12-34(70-5)58(87)75-49-51(82)26-7-10-38(32(67)14-26)97-40-16-28-17-41(55(40)101-65-56(54(85)53(84)42(22-77)99-65)100-44-21-66(4,69)57(86)24(3)96-44)98-39-11-8-27(15-33(39)68)52(83)50-62(91)74-48(64(94)95)31-18-29(78)19-37(80)45(31)30-13-25(6-9-36(30)79)46(59(88)76-50)73-60(89)47(28)72-43(81)20-35(63(92)93)71-61(49)90/h6-11,13-19,23-24,34-35,42,44,46-54,56-57,65,70,77-80,82-86H,12,20-22,69H2,1-5H3,(H,71,90)(H,72,81)(H,73,89)(H,74,91)(H,75,87)(H,76,88)(H,92,93)(H,94,95)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGMARHJAPWBNFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C(C(=O)NC(CC(=O)NC5C(=O)NC7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)C(NC(=O)C(C(C1=CC(=C(O4)C=C1)Cl)O)NC7=O)C(=O)O)C(=O)O)NC(=O)C(CC(C)C)NC)O)Cl)CO)O)O)(C)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C66H74Cl2N8O25
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1450.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55598-85-1
Record name Vancomycin CDP-1
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055598851
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Contextual Framework Within Glycopeptide Antibiotic Research

Glycopeptide Antibiotics as a Class of Antimicrobials

Glycopeptide antibiotics are a class of naturally occurring or semi-synthetic antimicrobial agents characterized by their core structure of a glycosylated cyclic or polycyclic nonribosomal peptide. wikipedia.orgcancer.gov This class of drugs is primarily effective against Gram-positive bacteria. ebsco.com Their mechanism of action involves the inhibition of bacterial cell wall synthesis. doseme-rx.com Specifically, they bind to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of the peptidoglycan precursors, which are essential building blocks for the bacterial cell wall. wikipedia.org This binding prevents the cross-linking of the peptidoglycan chains, thereby compromising the structural integrity of the cell wall and leading to bacterial cell death. doseme-rx.comwikipedia.org

Glycopeptide antibiotics are considered a last line of defense for treating severe infections caused by multidrug-resistant Gram-positive pathogens. ebsco.com The class can be broadly categorized into different types based on the structure of their peptide backbone. For example, vancomycin (B549263) is classified as a Type I glycopeptide, which contains aliphatic chains in specific amino acid residues. researchgate.net Other types include Type II, exemplified by actinoidin (B1255901) A, and Type III, such as ristomycin A. researchgate.net

Vancomycin as a Paradigm in Gram-Positive Bacterial Infection Therapy

Vancomycin is a prominent and widely utilized glycopeptide antibiotic for treating serious infections caused by Gram-positive bacteria. nih.govdrugbank.com Its discovery dates back to 1953, when it was isolated from a soil sample from Borneo produced by the bacterium Amycolatopsis orientalis (formerly Streptomyces orientalis). wikipedia.orgficm.ac.uksensus.org Initially referred to as compound 05865, it was later named vancomycin, derived from "vanquish," and was approved for medical use in the United States in 1958. wikipedia.orgsensus.org

The primary mechanism of action of vancomycin is the inhibition of cell wall synthesis in susceptible bacteria. doseme-rx.comnih.govpediatriconcall.com It achieves this by forming hydrogen bonds with the terminal D-Ala-D-Ala moieties of peptidoglycan precursors. wikipedia.org This interaction physically obstructs the enzymes responsible for the cross-linking of the peptidoglycan polymer, a critical component for maintaining the structural integrity of the bacterial cell wall. doseme-rx.com The inability to form these cross-links weakens the cell wall, ultimately leading to cell lysis and death. doseme-rx.comontosight.ai Because of its large size and hydrophilic nature, vancomycin cannot penetrate the outer membrane of Gram-negative bacteria, rendering it ineffective against this group of bacteria. wikipedia.org

Vancomycin is particularly crucial in the treatment of infections caused by methicillin-resistant Staphylococcus aureus (MRSA). wikipedia.orgnih.govnih.gov However, the emergence of vancomycin-resistant enterococci (VRE) and, more recently, vancomycin-resistant Staphylococcus aureus (VRSA) has presented significant challenges in clinical practice. ficm.ac.uknih.gov

Historical Context and Initial Characterization of Vancomycin CDP-1

Vancomycin, when in an aqueous solution, is known to degrade into several products. google.com The most significant of these degradation products are collectively known as this compound (Crystalline Degradation Product-1). google.com CDP-1 is formed through the deamidation of the asparagine residue within the vancomycin structure, a process involving hydrolysis and rearrangement. google.comacs.org This transformation is accelerated by factors such as high temperatures and alkaline pH. asm.org

This compound exists as two conformational isomers, or atropisomers: CDP-1-M (major) and CDP-1-m (minor). researchgate.net These isomers are structurally similar to the parent vancomycin molecule but possess an additional carboxylic acid group. researchgate.net This structural change, however, renders CDP-1 biologically inactive as an antibacterial agent. The formation of CDP-1 is a critical concern in the formulation and storage of vancomycin solutions, as it leads to a decrease in the concentration of the active drug and the precipitation of the insoluble CDP-1 from the solution. google.comresearchgate.net

Early research focused on identifying and characterizing these degradation products to understand the stability of vancomycin. Studies have utilized techniques like high-performance liquid chromatography (HPLC) to separate and quantify vancomycin and its degradation products, including CDP-1. researchgate.netptfarm.pl The formation of CDP-1 is a key factor limiting the shelf-life of aqueous vancomycin formulations. google.com While not therapeutically active, CDP-1 is utilized in research for the development and validation of analytical methods for vancomycin. biosynth.com

Mechanistic Elucidation of Vancomycin Degradation to Cdp 1 and Structural Characterization

Degradation Pathways Leading to Vancomycin (B549263) CDP-1 Formation

The conversion of vancomycin to CDP-1 is a well-documented process primarily involving the asparagine residue within the heptapeptide (B1575542) backbone. google.comasm.org This degradation is influenced by factors such as pH and temperature, with acceleration observed at higher temperatures and alkaline pH. asm.orgnih.gov The key pathways include hydrolysis, deamidation, and a subsequent intramolecular rearrangement.

The degradation of vancomycin to CDP-1 is initiated by the chemical modification of its asparagine residue. google.comgoogle.com This process involves both hydrolysis and deamidation. nih.gov In aqueous solutions, peptides containing asparagine can undergo deamidation to form aspartic acid. nih.gov This can occur through direct hydrolysis of the side chain amide, particularly under acidic conditions. nih.govresearchgate.net

Under neutral and basic conditions, the deamidation often proceeds through the formation of a cyclic imide intermediate. nih.govresearchgate.net This occurs via an intramolecular reaction where the backbone amide nitrogen of the adjacent amino acid attacks the carbonyl carbon of the asparagine side chain. researchgate.net For vancomycin, this degradation is noted to occur under various pH conditions, with base-catalyzed hydrolysis forming a succinimide (B58015) degradant at pH 8, and acid-catalyzed reactions observed between pH 1 and 3. nih.gov

Following the initial deamidation steps, a significant intramolecular rearrangement occurs, which is a hallmark of CDP-1 formation. capes.gov.brgoogle.com This rearrangement involves the conversion of the asparagine residue into an isoaspartate residue. capes.gov.brnih.gov This structural alteration disrupts the conformation of the binding pocket of vancomycin, which is essential for its antibacterial activity. uu.nl The result is a biologically inactive species. capes.gov.br The formation of CDP-1 is described as a process involving hydrolysis, deamidation, and rearrangement of the asparagine moiety. google.comnih.govgoogle.com

The intramolecular rearrangement culminates in the formation of an isoaspartate-containing degradant, which is the core structural feature of CDP-1. google.comgoogle.com The original asparagine residue in vancomycin is transformed into an isoaspartic acid residue in CDP-1. This change enlarges the macrocycle of the molecule by one atom, which has significant conformational consequences. This transformation from asparagine to isoaspartate is a key step that leads to the loss of antibiotic activity. capes.gov.br

Intramolecular Rearrangement Mechanism

Comparative Structural Analysis with Parent Vancomycin

The structural transformation of vancomycin into CDP-1 introduces specific and significant changes to the molecule's framework, leading to profound conformational perturbations and a loss of antibacterial activity. annualreviews.org

Identification of Specific Structural Deviations

The primary structural deviation between vancomycin and CDP-1 is the conversion of the asparagine residue at position 3 into an isoaspartate residue. annualreviews.org This occurs through a hydrolytic deamidation process, likely via a succinimide intermediate, which results in the loss of an ammonia (B1221849) molecule. researchgate.netresearchgate.net This rearrangement fundamentally alters the peptide backbone by inserting an additional methylene (B1212753) group into the macrocycle, making it larger by one atom compared to vancomycin. annualreviews.orgresearchgate.net

Another critical difference identified by NMR studies relates to the orientation of the chlorinated phenylglycine residue at position 2. annualreviews.org In the parent vancomycin, the chlorine atom on this residue is exclusively oriented toward the back (convex) side of the molecule. annualreviews.org In contrast, the enlarged macrocycle of CDP-1 allows for rotational freedom of this ring. annualreviews.org Consequently, in CDP-1, atropisomers exist where the chlorine atom can be oriented towards the front (concave) side of the molecule, which is the ligand-binding face. annualreviews.org

Table 2: Key Structural Differences Between Vancomycin and CDP-1 This table summarizes the fundamental structural modifications that differentiate CDP-1 from its parent compound, vancomycin.

FeatureVancomycinVancomycin CDP-1Source
Residue 3 AsparagineIsoaspartate annualreviews.org
Backbone Standard peptide linkageRearranged with an in-chain succinimide intermediate, resulting in an enlarged macrocycle researchgate.net
Residue 2 Orientation Chlorine atom on the aromatic ring is fixed toward the "back" (convex) sideAromatic ring can rotate, leading to atropisomers with the chlorine atom on the "front" (concave) or "back" side annualreviews.org
Atropisomerism Not observed for residue 2 rotationExists as two stable, interconverting atropisomers (major and minor)

Conformational Perturbations Induced by Structural Rearrangement

The specific structural deviations in CDP-1 induce significant global conformational changes compared to vancomycin. The enlargement of the N-terminal cyclophane ring in CDP-1 causes the ring to adopt a conformation that is markedly different from that in the parent molecule. researchgate.net

This structural perturbation disrupts the pre-organized, concave binding pocket that is essential for vancomycin's antibiotic activity. annualreviews.org The binding pocket in vancomycin is shaped to recognize and form hydrogen bonds with the D-Ala-D-Ala terminus of bacterial cell wall precursors. nih.gov The conformational flexibility and altered shape of the binding region in CDP-1, resulting from the isoaspartate rearrangement and the potential for atropisomeric reorientation of residue 2, lead to a loss of binding affinity for its target ligand. annualreviews.org Consequently, CDP-1 is devoid of antimicrobial activity. annualreviews.org

Biological Inactivity of Vancomycin Cdp 1 and Its Research Implications

Evaluation of Antimicrobial Efficacy

Demonstrated Lack of Antibacterial Activity of Vancomycin (B549263) CDP-1

Vancomycin CDP-1 is recognized as an antibiotically inactive compound. nih.govnih.gov It is formed from vancomycin through the hydrolytic loss of ammonia (B1221849), resulting in two conformational isomers, CDP-1-M (major) and CDP-1-m (minor). nih.gov Despite being structurally similar to vancomycin, these degradation products are biologically inactive. cvut.czresearchgate.net Research has confirmed that CDP-1, the rearranged isoaspartic acid analog of vancomycin, is devoid of antibacterial activity. asm.orgnih.gov

The conversion of vancomycin to CDP-1 can be significant under certain conditions. For instance, at 20-25°C, up to 50% of vancomycin can convert to CDP-1s within 16 hours, and this can increase to 90% within 40 hours. cvut.czresearchgate.net This degradation and subsequent loss of antibacterial efficacy is a crucial consideration in the storage and handling of vancomycin preparations.

Comparative Antimicrobial Profiling Against Vancomycin and Related Glycopeptides

When compared to its parent compound, vancomycin, CDP-1 exhibits a stark difference in antimicrobial potency. A zone-of-inhibition assay demonstrated that while USP vancomycin was effective at concentrations of 5 to 12.5 μg/ml, CDP-1 required much higher concentrations of 25 to 250 μg/ml to show any activity. researchgate.net This highlights the dramatically reduced efficacy of the degradation product.

The following table illustrates the comparative antimicrobial activity between USP vancomycin HCl and CDP-1 based on a zone-of-inhibition assay. researchgate.net

CompoundConcentration Range (μg/ml)
USP Vancomycin HCl5 - 12.5
This compound25 - 250

The antibacterial activity of vancomycin is highly dependent on its specific chemical structure. Modifications to the vancomycin molecule, such as the removal of certain sugar moieties (aglucovancomycin and desvancosaminylvancomycin) or chlorine atoms, can significantly diminish its activity. asm.orgnih.gov For example, monodechlorovancomycin has only half the activity of vancomycin B. nih.gov The complete lack of activity in CDP-1 underscores the critical nature of the asparagine residue that is altered during its formation. asm.orgnih.gov

Molecular Mechanisms Underlying Diminished Bioactivity

Perturbed Binding Affinity to Bacterial Cell Wall Precursors

The primary mechanism of action for vancomycin involves binding to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors in the bacterial cell wall. ontosight.aipediatriconcall.com This interaction inhibits the synthesis of the cell wall, leading to bacterial cell death. ontosight.ainih.gov The diminished bioactivity of this compound is directly linked to a significant reduction in its ability to bind to these essential bacterial cell wall components. annualreviews.org

The transformation of vancomycin to CDP-1 involves an intramolecular rearrangement of an asparagine residue to an isoaspartate. acs.orgasm.org This seemingly minor change dramatically disrupts the conformation of the "binding pocket" region of the antibiotic, which is crucial for recognizing and binding to the D-Ala-D-Ala terminus. The structural integrity of this pocket, formed by the N-terminal portion of the vancomycin molecule, is essential for the multiple hydrogen bonds that secure the antibiotic to its target. asm.orgacs.org

Studies have shown that the N-methyl-leucine residue at the N-terminus of vancomycin is critical for this binding. acs.org The rearrangement to the isoaspartate in CDP-1 alters the geometry of this pocket, hindering the necessary interactions for effective binding. asm.organnualreviews.org This disruption of the hydrogen bonding at the antigen binding site is a key reason for the lack of antibacterial activity in CDP-1. cvut.cz

The binding of vancomycin to its target is an enthalpically driven process. nih.gov Isothermal titration calorimetry studies have been used to determine the thermodynamic parameters of this interaction. For instance, the binding of vancomycin to various cell wall precursor analogs, such as diacetyl-L-lys-D-ala-D-ala, demonstrates a strong binding affinity. gla.ac.uk

While specific thermodynamic data for the binding of this compound is not extensively detailed in the provided search results, the established lack of binding affinity implies that the thermodynamic profile would be significantly unfavorable compared to that of vancomycin. annualreviews.org The conformational changes in CDP-1 that disrupt the binding pocket would lead to a loss of the favorable enthalpic contributions from the specific hydrogen bonds and hydrophobic interactions that stabilize the vancomycin-D-Ala-D-Ala complex. nih.goviupac.org The structural rearrangement in CDP-1 enlarges the cyclophane ring in which a chloro-substituted aromatic residue is located, allowing for rotation that is not possible in the parent vancomycin molecule and leading to a significantly different conformation. acs.org This altered conformation is energetically unfavorable for binding to the D-Ala-D-Ala target.

Ligand-Induced Conformational Dynamics

The study of ligand-induced conformational dynamics in glycopeptide antibiotics is crucial for understanding their mechanism of action. In the case of active antibiotics like vancomycin, ligand binding induces significant conformational changes. For instance, the binding of acetate, a weak ligand, to vancomycin causes its carboxylate group to form hydrogen bonds with amide protons of residues 2, 3, and 4, while its methyl group packs against the aromatic ring of residue 4. annualreviews.org This interaction stabilizes a specific conformation required for antibacterial activity. Similarly, ligand binding can influence the dimerization of vancomycin, a process that is often cooperative and enhances binding to the bacterial cell wall target. annualreviews.orgresearchgate.net

In stark contrast, Vancomycin Crystalline Degradation Product-1 (CDP-1) is biologically inactive precisely because it fails to engage in these critical ligand-binding events. annualreviews.orglums.ac.ir CDP-1 does not bind to target ligands like the D-Ala-D-Ala terminus of peptidoglycan precursors. annualreviews.orgasm.org This inability to bind means that the cascade of conformational changes observed in active vancomycin upon ligand interaction does not occur in CDP-1. The structural modifications within CDP-1, specifically the formation of an isoaspartate residue, fundamentally alter its three-dimensional geometry and prevent the necessary interactions for ligand recognition and the subsequent conformational dynamics required for its antimicrobial function. annualreviews.orgasm.org

Influence of Isoaspartate Formation and Conformational Geometry on Recognition

The primary reason for the biological inactivity of this compound is a significant alteration in its chemical structure and, consequently, its three-dimensional geometry. annualreviews.orgasm.org Vancomycin degrades into CDP-1 through the hydrolytic loss of ammonia from the asparagine side chain at residue 3, resulting in the formation of an isoaspartic acid (isoaspartate) residue. annualreviews.orgresearchgate.net This seemingly minor change—the conversion of a primary amide to a carboxylic acid and the rearrangement of the peptide backbone—has profound consequences for molecular recognition.

This structural transformation introduces a negative charge from the new carboxyl group and, more critically, alters the conformational geometry of the antibiotic's binding pocket. asm.orgresearchgate.net The macrocycle of CDP-1 is larger by one atom than that of vancomycin. annualreviews.org This enlargement allows for the rotation of the aryl chloride ring of residue 2, a conformational flexibility not observed in the active parent molecule. annualreviews.org In active vancomycin, the chlorine atom on residue 2 is oriented away from the ligand-binding site (the "chlorine-back" conformation), which is essential for proper target recognition. annualreviews.org In contrast, CDP-1 can exist in both "chlorine-front" and "chlorine-back" conformations, and the isomer with the chlorine atom facing the binding site disrupts the precise architecture required to form a stable complex with the D-Ala-D-Ala terminus of peptidoglycan precursors. annualreviews.org This altered geometry, coupled with the negative charge of the isoaspartate moiety, hinders the hydrogen bonding network necessary for binding, rendering CDP-1 devoid of antibacterial activity. asm.org

Table 1: Comparison of Vancomycin and this compound Structural Features

Feature Vancomycin This compound Implication for Activity
Residue 3 Asparagine Isoaspartic Acid (Isoaspartate) Introduction of a negative charge and altered backbone in CDP-1. annualreviews.orgasm.org
Binding Pocket Rigid, specific conformation Enlarged macrocycle, flexible Prevents stable ligand binding in CDP-1. annualreviews.org
Residue 2 Chlorine "Chlorine-back" orientation Both "chlorine-front" and "chlorine-back" "Chlorine-front" isomer in CDP-1 disrupts target recognition. annualreviews.org
Ligand Binding Binds D-Ala-D-Ala terminus Does not bind target ligands CDP-1 is biologically inactive. annualreviews.orgasm.org
Biological Activity Active Inactive The structural changes in CDP-1 abolish its antimicrobial function. asm.org

Research Paradigms Arising from Biological Inactivity

Contribution to Glycopeptide Structure-Activity Relationship (SAR) Elucidation

The biological inactivity of this compound has been instrumental in elucidating the structure-activity relationships (SAR) of glycopeptide antibiotics. asm.org By comparing the structure of the active parent molecule, vancomycin, with its inactive degradation product, CDP-1, researchers can pinpoint the specific structural features that are indispensable for antimicrobial function. The initial X-ray crystal structure of CDP-1 provided the first detailed three-dimensional view of the vancomycin framework, which was a landmark achievement in understanding this class of antibiotics. annualreviews.orgnih.gov

The key discovery that CDP-1 contains an isoaspartate residue at position 3 instead of asparagine was crucial. annualreviews.org This single modification, leading to a change in charge and conformational geometry, abolishes antibacterial activity, thereby highlighting the critical role of the asparagine residue and the rigidity of the binding pocket for target recognition. annualreviews.orgasm.org The contrast between the active and inactive forms demonstrates that the precise architecture of the binding pocket, which forms a network of hydrogen bonds with the D-Ala-D-Ala terminus of peptidoglycan precursors, is essential. asm.org Any disruption, such as the increased size of the macrocycle and the altered orientation of the chlorine on residue 2 in CDP-1, leads to a complete loss of function. annualreviews.org These insights derived from studying the inactive CDP-1 have guided the rational design of new semi-synthetic glycopeptide derivatives, where modifications are made to enhance activity or overcome resistance while preserving the essential binding motifs. researchgate.netfrontiersin.org

Implications for Antimicrobial Stewardship and Development of Novel Agents

The degradation of vancomycin to the inactive CDP-1 has significant implications for antimicrobial stewardship. Vancomycin can convert to CDP-1 under certain conditions, such as at body temperature or in acidic pH, which can occur in clinical settings. researchgate.netnih.gov This degradation reduces the concentration of the active form of the antibiotic, potentially leading to subtherapeutic levels and treatment failure. researchgate.net Furthermore, a major challenge for therapeutic drug monitoring (TDM) is that some immunoassays used to measure vancomycin levels in patients' blood cross-react with CDP-1. researchgate.netnih.govbjid.org.br This can lead to falsely elevated readings of vancomycin concentrations, causing clinicians to make inappropriate dosing decisions that could compromise patient outcomes and contribute to the development of antibiotic resistance. nih.govresearchgate.net Therefore, understanding the properties of CDP-1 underscores the need for highly specific assays, like liquid chromatography-tandem mass spectrometry (LC-MS/MS), for accurate TDM and effective antimicrobial stewardship. nih.govbjid.org.br

The knowledge gained from the inactivity of CDP-1 also informs the development of novel antimicrobial agents. By understanding the structural features that lead to inactivation, medicinal chemists can design new glycopeptide antibiotics that are more stable and less prone to similar degradation pathways. frontiersin.org The SAR insights from CDP-1 have been foundational for creating second-generation glycopeptides and other novel analogs. researchgate.netfrontiersin.org These efforts aim to produce molecules with improved activity against resistant strains, such as vancomycin-resistant enterococci (VRE) and methicillin-resistant Staphylococcus aureus (MRSA), by modifying the vancomycin scaffold to enhance target binding, induce dimerization, or introduce new mechanisms of action, all while avoiding the structural pitfalls identified through the study of CDP-1. frontiersin.orgresearchgate.netmdpi.com

Advanced Analytical Methodologies for the Characterization and Quantification of Vancomycin Cdp 1

Chromatographic Separation and Detection Techniques

The accurate characterization and quantification of Vancomycin (B549263) Crystalline Degradation Product-1 (CDP-1) are critical for assessing the purity and stability of vancomycin drug products. Chromatographic techniques, particularly liquid chromatography, serve as the gold standard for separating CDP-1 from the parent vancomycin molecule and other related impurities. mdpi.com These methods leverage subtle physicochemical differences between the compounds to achieve effective separation and detection.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the routine analysis of vancomycin and its degradation products. nih.gov Numerous HPLC methods have been developed to quantify vancomycin and CDP-1 in various matrices, from pharmaceutical formulations to biological fluids like serum and cerebrospinal fluid. nih.goviatdmct2017.jpcapes.gov.br These methods provide the necessary specificity and sensitivity to monitor the degradation process of vancomycin.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely employed chromatographic mode for analyzing vancomycin and CDP-1. The use of a nonpolar stationary phase, most commonly octadecylsilane (B103800) (C18), is a consistent feature in these methods. google.comscielo.br The separation mechanism relies on the hydrophobic interactions between the analytes and the C18 alkyl chains. Vancomycin and its degradation products, which are large and complex glycopeptides, are retained on the column and then eluted by a polar mobile phase. Several pharmacopeial and research methods specify C18 columns for the quantification of vancomycin and its related substances. google.com For instance, a method developed to quantitate vancomycin and its two isomers, CDP-1-M (major) and CDP-1-m (minor), in the serum of renal patients successfully utilized a reversed-phase C18 column for separation. nih.gov

Table 1: Example of RP-HPLC Parameters for Vancomycin and CDP-1 Analysis

Parameter Condition Source
Column Zorbax SB-Aq, C18, 250x4.6 mm, 5 µm iatdmct2017.jp
Mobile Phase A Phosphate (B84403) buffer-acetonitrile-methanol (91:5:4, v/v/v) iatdmct2017.jp
Mobile Phase B Phosphate buffer-acetonitrile-methanol (84:8:8, v/v/v) iatdmct2017.jp
Detection UV at 210 nm iatdmct2017.jp

| Internal Standard | Cefazolin | nih.goviatdmct2017.jp |

This table is interactive. You can sort and filter the data.

Gradient elution is universally applied in these analyses. This involves changing the composition of the mobile phase during the chromatographic run, typically by increasing the proportion of the organic solvent (e.g., acetonitrile, methanol). iatdmct2017.jpnih.gov This gradient ensures that more strongly retained components are eluted in a reasonable time with good peak shape. The pH of the aqueous component of the mobile phase (often a phosphate buffer) is another critical parameter. An acidic pH (e.g., pH 3.2) is commonly used to control the ionization state of the analytes' amine and carboxylic acid functional groups, thereby influencing their retention and selectivity on the C18 column. nih.gov A patent describing a method for separating vancomycin from its impurities highlights the use of a mobile phase containing a weak acid and optionally a conjugate base to improve separation. google.com

Reversed-Phase HPLC (RP-HPLC) Utilizing C18 Stationary Phases

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for High-Resolution Analysis

For enhanced resolution, speed, and sensitivity, Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) has emerged as a superior analytical tool. asm.org UPLC utilizes columns with smaller particle sizes (<2 µm), which provides significantly higher chromatographic efficiency compared to traditional HPLC. When coupled with tandem mass spectrometry (MS/MS), this technique offers exceptional specificity and sensitivity, allowing for the accurate quantification of vancomycin and CDP-1 even at very low concentrations. google.comnih.gov

The U.S. Food and Drug Administration (FDA) developed an accurate-mass-based UPLC-MS method to assess the quality of marketplace vancomycin products, specifically to quantify CDP-1 and identify other impurities. asm.orgnih.gov MS/MS detection operates by selecting a specific precursor ion (the molecular ion of the analyte) and fragmenting it to produce characteristic product ions. Monitoring these specific mass transitions (e.g., m/z 726.2 → m/z 144.2 for vancomycin and CDP-1) provides a high degree of certainty in identification and quantification, free from matrix interferences. google.com This method is particularly valuable for analyzing complex biological samples and has been successfully applied to determine CDP-1 concentrations in the serum of patients with chronic kidney disease. nih.gov

Table 2: Example of UPLC-MS/MS Parameters for Vancomycin and CDP-1

Parameter Vancomycin CDP-1 Internal Standard (Norvancomycin) Source
Precursor Ion (m/z) 726.2 726.2 718.2 google.com
Product Ion (m/z) 144.2 144.2 144.2 google.com
Collision Energy 18V 23V 18V google.com

| Retention Time | 2.36 min | Not specified | Not specified | bjid.org.br |

This table is interactive. You can sort and filter the data.

Analytical Challenges in Distinguishing Vancomycin and Degradation Products

Despite the availability of advanced chromatographic techniques, distinguishing vancomycin from its degradation products presents significant analytical challenges. The primary difficulty stems from the high structural similarity between vancomycin and CDP-1. CDP-1 exists as two conformational isomers (atropisomers), CDP-1-M (major) and CDP-1-m (minor), which are formed through the hydrolytic loss of an ammonia (B1221849) molecule. researchgate.netcvut.cz These isomers have the same mass and similar polarities to each other and to vancomycin, making their separation difficult.

A major issue with some established compendial HPLC methods is the co-elution of CDP-1 with other vancomycin impurities. asm.org This lack of complete resolution makes precise quantification of CDP-1 by UV detection alone impossible, necessitating the use of mass spectrometry for specific detection. asm.orgnih.gov Furthermore, the hydrophilic nature of these glycopeptides can lead to poor retention on traditional reversed-phase columns, prompting research into alternative strategies like Hydrophilic Interaction Liquid Chromatography (HILIC) as a potential new approach for their separation. chrom-china.com

Spectroscopic and Immunoanalytical Detection Approaches

Alongside chromatography, spectroscopic and immunoanalytical methods are utilized for the detection and quantification of vancomycin and, by extension, its degradation products, although often with significant limitations regarding CDP-1.

Spectrophotometric methods, typically involving UV detection coupled with HPLC, are common. iatdmct2017.jp The detection is often performed at wavelengths between 210 nm and 282 nm. iatdmct2017.jpscielo.br While simple and robust, UV detection cannot distinguish between co-eluting compounds, which is a notable problem for CDP-1 analysis. asm.org Other spectrophotometric methods have been developed for vancomycin in pharmaceutical forms, but these are generally not suitable for detecting specific degradation products in biological fluids. scielo.brclinmedkaz.orgclinmedkaz.org

Immunoassays are widely used in clinical settings for therapeutic drug monitoring of vancomycin due to their speed and simplicity. nih.govfip.org Common types include Fluorescence Polarization Immunoassay (FPIA), Enzyme-Multiplied Immunoassay Technique (EMIT), Radioimmunoassay (RIA), and Chemiluminescent Microparticle Immunoassay (CMIA). bjid.org.brnih.govnih.gov However, a critical issue with many of these assays is their cross-reactivity with CDP-1. mdpi.com Because CDP-1 is antibiotically inactive, its detection can lead to a false overestimation of the active drug concentration. nih.gov

This cross-reactivity is primarily a problem for assays that use polyclonal antibodies, such as FPIA and RIA. nih.gov These antibodies can recognize and bind to epitopes present on both vancomycin and the structurally similar CDP-1 molecule. nih.govnih.gov In contrast, immunoassays employing monoclonal antibodies, such as some EMIT assays, tend to be more specific for vancomycin and show little to no cross-reactivity with CDP-1. nih.gov Therefore, when analyzing samples from patients where CDP-1 accumulation is likely (e.g., those with renal impairment), the choice of immunoassay method is crucial, and results should be interpreted with caution or confirmed by a chromatographic method. nih.govnih.gov

Table 3: Comparison of Immunoassay Methods for Vancomycin and CDP-1 Cross-Reactivity

Immunoassay Type Antibody Type Cross-Reactivity with CDP-1 Implication Source
FPIA Polyclonal High Falsely elevated vancomycin results mdpi.comnih.govnih.govnih.gov
RIA Polyclonal High Falsely elevated vancomycin results nih.gov
EMIT Monoclonal Low / None More specific for active vancomycin nih.gov

| CMIA | Varies | Can be low | Performance should be compared to a reference method like LC-MS/MS | bjid.org.br |

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Cross-Reactivity in Fluorescence Polarization Immunoassays (FPIA)

Fluorescence Polarization Immunoassay (FPIA) is a widely used technique for therapeutic drug monitoring. However, its accuracy for vancomycin can be compromised by the presence of Vancomycin CDP-1. nih.gov Immunoassays utilizing polyclonal antibodies, such as FPIA, have demonstrated the ability to recognize CDP-1, which is known to accumulate in patients with renal impairment, leading to biased and falsely elevated vancomycin measurements. fip.org

The degree of this cross-reactivity can be substantial. Research has shown that polyclonal antibody-based FPIA can exhibit significant cross-reactivity with CDP-1, with some reports indicating that this interference can lead to an overestimation of vancomycin concentrations by as much as 50–70%. One in vitro study quantified the mean cross-reactivity of a polyclonal FPIA system at 38.6%. Another report noted that commercially available FPIA assays can show CDP-1 cross-reactivity ranging from 39.58% to 65%. In some cases, the quantitative discrepancy between FPIA and more specific methods like high-performance liquid chromatography (HPLC) was greater than what could be explained by CDP-1 concentrations alone, suggesting that the instability of vancomycin calibrators, which also degrade to CDP-1, could be a contributing factor. nih.gov

Conversely, the development of monoclonal antibodies has offered a solution to this analytical challenge. google.com Specific monoclonal antibody-based FPIA methods have been engineered to have essentially no detectable cross-reactivity with CDP-1, representing a significant advancement in the specific quantification of vancomycin. google.com

Interference in Chemiluminescence Microparticle Immunoassays (CMIA)

Chemiluminescence Microparticle Immunoassays (CMIA) are another prevalent platform for vancomycin monitoring. While generally considered robust, these assays are not entirely immune to interference from CDP-1. The degree of interference can vary significantly between different CMIA systems. asm.org

Recent studies highlight a direct relationship between CDP-1 levels and the potential for CMIA to overestimate vancomycin concentrations. A 2025 study found a positive association between the trough concentration of CDP-1 and the ratio of vancomycin measured by CMIA compared to the gold-standard ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). nih.govresearchgate.net This indicates that as CDP-1 accumulates, particularly in patients with renal dysfunction, the CMIA result is more likely to be falsely elevated. nih.govresearchgate.net

However, some investigations in specific patient populations, such as those undergoing hemodialysis, have found that modern CMIA systems show acceptable correlation and agreement with LC-MS/MS. bjid.org.brbjid.org.br This may be partly due to the use of monoclonal antibodies in newer assays and the possible clearance of CDP-1 during high-flux dialysis. bjid.org.br Data from manufacturers also provides insight into this issue. For example, the product insert for one ARCHITECT iVancomycin assay (a CMIA) notes that while CDP-1 at 10 µg/mL shows minimal cross-reactivity in the absence of vancomycin, it does interfere with measurements when present at concentrations above 5 µg/mL in samples also containing vancomycin. researchgate.net

The following table summarizes reported cross-reactivity findings for various immunoassay types.

Table 1: Reported Cross-Reactivity of this compound in Different Immunoassay Systems

Immunoassay Type Antibody Type Reported Cross-Reactivity with CDP-1 Reference(s)
FPIA Polyclonal 38.6% to 67.5%
FPIA Polyclonal Can account for an average of 10% bias scispace.com
FPIA Monoclonal No detectable cross-reactivity google.com
CMIA Monoclonal Positively correlated with CDP-1 concentration; overestimation increases with higher CDP-1 levels. nih.govresearchgate.net
CMIA (ARCHITECT) Monoclonal Interferes at >5 µg/mL in the presence of vancomycin. researchgate.net
RIA Polyclonal 67.5%
EMIT Monoclonal Low degree of cross-reactivity (mean 2.4%)

Methodological Development and Validation for Analytical Assessment

The challenges posed by CDP-1 have spurred the development of more specific and robust analytical methods. In this context, purified CDP-1 itself has become an indispensable tool.

Utilization of this compound as an Analytical Reference Standard

This compound, while therapeutically inactive, is widely used in research for the development and validation of analytical methods. synzeal.com High-purity CDP-1 serves as a reference standard to assess the specificity and accuracy of new and existing assays. synzeal.comnih.gov

A primary application is in the validation of chromatographic methods like HPLC and LC-MS/MS, which are considered the gold standard for their high specificity. bjid.org.br During method development, analysts use CDP-1 stock solutions to prepare spiked samples. nih.gov By challenging the method with known concentrations of CDP-1, researchers can confirm that the assay can accurately distinguish and quantify vancomycin in the presence of this critical impurity. nih.gov This process was utilized by the U.S. Food and Drug Administration (FDA) when developing an accurate-mass-based UPLC-MS method to assess the quality of vancomycin products. nih.gov The use of CDP-1 as a reference standard is crucial for establishing the linearity, accuracy, and precision of such methods. nih.govnih.gov

Quantitative Purity Profiling and Characterization in Pharmaceutical Preparations

Ensuring the purity of vancomycin in pharmaceutical preparations is critical for safety and efficacy. Regulatory bodies and researchers use advanced chromatographic techniques to identify and quantify impurities, with CDP-1 being a key focus. nih.gov The United States Pharmacopeia (USP) sets limits for impurities in vancomycin for injection, and methods like HPLC and UPLC are used to ensure these standards are met. nih.govasm.org

Studies by the FDA to assess the quality of commercially available vancomycin products have employed these methods to create detailed impurity profiles. nih.govresearchgate.net These analyses have shown that while the amount of total impurities can range from 5% to 11%, the level of CDP-1 is generally low in products on the U.S. market. nih.govasm.org Specifically, across six approved parenteral products, the CDP-1 content (including its major and minor isomers) was found to be no more than 2.0%. nih.gov

Developing analytical methods capable of separating the structurally similar vancomycin B from its degradation products, including the two isomers of CDP-1 (major and minor), can be challenging. google.comgoogle.com Standard pharmacopeia methods may not always achieve baseline separation, leading to the development of specialized techniques like hydrophilic interaction liquid chromatography (HILIC) or refined reversed-phase HPLC methods designed to resolve over a dozen different vancomycin-related impurities. google.comgoogle.comchrom-china.com

The following table presents findings from the FDA's quality assessment of U.S. marketplace vancomycin products.

Table 2: Purity Profile of U.S. Marketplace Vancomycin for Injection Products

Analytical Method Vancomycin B Content Total Impurities CDP-1 Level Reference(s)
BP-HPLC 90% to 95% 5% to 10% < 2.0% nih.govresearchgate.net
OTR-UPLC 89% to 94% 6% to 11% < 1.1% nih.govresearchgate.net

Vancomycin Cdp 1 As a Key Indicator in Vancomycin Stability and Degradation Kinetics

Degradation Pathways of Vancomycin (B549263) in Aqueous Pharmaceutical Formulations

The chemical stability of vancomycin in aqueous environments is a significant concern in the development of liquid formulations. The degradation process involves a series of complex reactions, with the formation of CDP-1 being a central pathway.

Predominance of CDP-1 as a Major Degradation Product

In aqueous solutions, vancomycin primarily degrades into CDP-1. google.comgoogle.com This degradation involves the hydrolysis and deamidation of an asparagine residue within the vancomycin structure, leading to the formation of an isoaspartate-containing degradant. google.com This process results in two conformational isomers, or rotamers, of CDP-1: a major form (CDP-1-M) and a minor form (CDP-1-m). google.comresearchgate.net The formation of these products is a significant event, as they are devoid of antibacterial activity. researchgate.net The rate of this degradation is notable; at room temperature (20–25°C), up to 50% of vancomycin can convert to CDP-1 within 16 hours, and this can increase to 90% within 40 hours. researchgate.netcvut.cz This transformation is accelerated by factors such as increased temperature and alkaline pH. nih.gov An acidic pH between 4.1 and 4.2 has also been shown to contribute to the formation of CDP-1. researchgate.netcvut.cz The conversion from vancomycin to CDP-1 is believed to proceed through a succinimide (B58015) intermediate. googleapis.com

Physical Instability and Precipitation Induced by CDP-1 Formation

A major challenge associated with the formation of CDP-1 is its poor solubility in water. google.comgoogle.com As CDP-1 accumulates in a vancomycin solution, it readily precipitates. google.comgoogle.com This precipitation not only signifies a loss of the active pharmaceutical ingredient but also renders the solution unsafe for parenteral administration. The presence of particulate matter in injectable formulations is a critical quality attribute that must be controlled. google.com The insolubility of CDP-1, therefore, presents a significant hurdle in developing a stable, ready-to-use liquid formulation of vancomycin, which has traditionally been supplied as a dry powder for reconstitution or as a frozen liquid to circumvent this instability. google.comgoogle.com

Formulation Strategies for Mitigating CDP-1 Formation and Enhancing Vancomycin Stability

Molecular Stabilization via Excipient Inclusion (e.g., Tryptophan)

One promising approach to stabilize vancomycin is the inclusion of certain excipients in the formulation. Tryptophan, an amino acid, has been shown to be an effective stabilizer. google.comgoogle.com It is believed that tryptophan inhibits the degradation of vancomycin into its various impurities, including the CDP-1 isomers. google.comgoogle.com Furthermore, the addition of tryptophan to a vancomycin solution can prevent the precipitation of CDP-1, thereby maintaining the clarity and safety of the formulation for injection. google.comgoogle.com The stabilizing effect is thought to arise from the formation of a molecular complex between vancomycin and tryptophan. google.com This interaction also has the beneficial effect of increasing the solubility of tryptophan, allowing for higher concentrations to be used than its intrinsic solubility would otherwise permit. google.com Formulations containing about 0.1% to 12% w/v vancomycin and 0.1% to 2.5% w/v tryptophan have been explored. google.com

Optimization of pH and Buffer Systems in Formulation Development

The pH of a vancomycin formulation is a critical factor influencing its stability. The rate of CDP-1 formation is pH-dependent, with increased degradation observed in alkaline conditions. nih.gov Therefore, controlling the pH is a key strategy for enhancing stability. Formulations are often adjusted to a pH between 3 and 6 to minimize degradation. google.comgoogle.com The choice of buffer system is also crucial. While phosphate (B84403) buffers are commonly used, they may not provide adequate buffering capacity in the desired pH range for vancomycin. researchgate.net Acetate buffers, with a pKa of around 4.75, have been shown to be more effective in reducing the precipitation of a vancomycin analog when diluted with a blood surrogate, suggesting their utility in maintaining the stability of vancomycin formulations during administration. researchgate.net

Monitoring Degradation Profiles in Pharmaceutical Preparations and Biological Matrices

Accurate and reliable analytical methods are essential for monitoring the degradation of vancomycin and quantifying the formation of CDP-1 in both pharmaceutical products and biological samples.

High-performance liquid chromatography (HPLC) is a widely used and preferred method for the analysis of vancomycin and its degradation products. scielo.brresearchgate.net HPLC methods, often coupled with ultraviolet (UV) detection, can effectively separate and quantify vancomycin, CDP-1-M, and CDP-1-m. googleapis.comscielo.br More advanced techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), offer even greater sensitivity and specificity for the simultaneous determination of vancomycin and its degradants in complex matrices like human serum. researchgate.net

In clinical settings, immunoassays such as fluorescence polarization immunoassay (FPIA) are commonly used for therapeutic drug monitoring of vancomycin. nih.govnih.gov However, a significant drawback of some immunoassays is their cross-reactivity with CDP-1. nih.gov This cross-reactivity can lead to an overestimation of vancomycin concentrations, which can have significant clinical implications, potentially leading to sub-therapeutic dosing of the active drug. nih.gov This is particularly a concern in patients with renal impairment, where the prolonged half-life of vancomycin can lead to an accumulation of CDP-1. nih.gov Therefore, the use of highly specific methods like HPLC or LC-MS/MS is crucial for accurately assessing vancomycin levels and its degradation profile, especially in vulnerable patient populations. nih.gov

The table below presents data on the degradation of vancomycin to CDP-1 under specific in vitro conditions.

Table 1: In Vitro Degradation of Vancomycin to CDP-1

Time (hours) Temperature (°C) Percent Vancomycin Converted to CDP-1 Reference
16 20-25 Up to 50% cvut.cz, researchgate.net
40 20-25 Up to 90% cvut.cz, researchgate.net

The following table summarizes findings from a study on the release of vancomycin and its degradation products from a composite layer over 21 days.

Table 2: Composition of Released Vancomycin and Degradation Products after 21 Days

Compound Percentage of Total Amount Released Reference
Active Vancomycin 25% cvut.cz
CDP-1M 64% cvut.cz
CDP-1m 11% cvut.cz

The table below illustrates the effect of tryptophan on the stability of a vancomycin solution.

Table 3: Stabilization of Vancomycin with Tryptophan

Formulation Component Concentration Range Effect Reference
Vancomycin 0.1% - 12% w/v - google.com
Tryptophan 0.1% - 2.5% w/v Inhibits CDP-1 formation and precipitation google.com

Consequences for Drug Product Quality and Therapeutic Efficacy

The formation of Vancomycin Crystalline Degradation Product-1 (CDP-1) from the parent vancomycin molecule is a critical factor influencing drug product quality and therapeutic efficacy. CDP-1 is composed of two antibiotically inactive isomers, CDP-1-M (major) and CDP-1-m (minor). nih.govnih.gov Their formation occurs through the hydrolysis and rearrangement of an asparagine residue within the vancomycin structure. google.com This degradation process directly reduces the concentration of the active component, known as vancomycin factor B, thereby diminishing the product's potency. asm.orgnih.gov

The conversion to CDP-1 is accelerated by factors such as increased temperature and acidic conditions. nih.govnih.gov Research has shown that at room temperature (20–25°C), up to 50% of vancomycin can degrade into CDP-1 within 16 hours, with this figure rising to 90% within 40 hours. cvut.czresearchgate.net An acidic environment, specifically a pH between 4.1 and 4.2, also promotes the formation of these inactive products. cvut.czresearchgate.net

Table 1: Factors Influencing Vancomycin Degradation to CDP-1

FactorEffect on CDP-1 FormationReference
TemperatureIncreased temperature accelerates degradation. Maintained at body temperature (37°C) potentiates production. nih.govnih.gov
TimeLonger exposure time increases the amount of CDP-1 formed. Up to 90% conversion can occur in 40 hours at room temperature. nih.govcvut.czresearchgate.net
pHAcidic pH (e.g., 4.1-4.2) contributes to the formation of CDP-1. cvut.czresearchgate.net

Clinical Significance of CDP-1 Accumulation in Patient Samples

The accumulation of CDP-1 in patients has significant clinical implications, primarily because these degradation products are antibiotically inactive. nih.govnih.gov This accumulation is particularly pronounced in patients with renal impairment. nih.govnih.govnih.gov Due to delayed drug clearance, vancomycin remains in the body at physiological temperatures for extended periods, which accelerates its conversion to CDP-1. nih.gov This leads to a mixture of active vancomycin and inactive CDP-1 in the patient's serum, complicating therapeutic management.

Analytical Interference with Vancomycin Concentration Assays

A major clinical challenge posed by CDP-1 is its interference with certain laboratory tests used to measure vancomycin levels. Because CDP-1 is structurally similar to the parent vancomycin molecule, it can cross-react with the antibodies used in some immunoassays. nih.govresearchgate.net This is especially true for assays that utilize polyclonal antibodies, such as fluorescence polarization immunoassay (FPIA) and radioimmunoassay (RIA). nih.govnih.gov

This cross-reactivity results in a falsely elevated measurement of the vancomycin concentration, as the assay incorrectly identifies the inactive CDP-1 as active vancomycin. nih.govnih.govresearchgate.net The degree of this overestimation can be substantial, with reports showing discrepancies ranging from 15% to as high as 59%. nih.gov Some studies have reported that FPIA can overestimate true vancomycin concentrations by 40-53% due to this interference. nih.gov In contrast, more specific analytical methods, such as high-performance liquid chromatography (HPLC) and methods employing monoclonal antibodies (mFPIA) or mass spectrometry (LC-MS/MS), can accurately differentiate between vancomycin and CDP-1. nih.govasm.orgbjid.org.brnih.gov These methods are therefore considered more reliable, particularly in patient populations where CDP-1 accumulation is likely. asm.org

Table 2: Comparison of Vancomycin Assay Methods and Susceptibility to CDP-1 Interference

Assay MethodPrincipleInterference by CDP-1Reported OverestimationReference
Fluorescence Polarization Immunoassay (FPIA)Polyclonal antibody-basedHigh cross-reactivity15% to 59% nih.govnih.govnih.gov
Radioimmunoassay (RIA)Polyclonal antibody-basedHigh cross-reactivityUp to 67.5% nih.gov
Enzyme Multiplied Immunoassay Technique (EMIT)Polyclonal antibody-basedLow cross-reactivity~2.4%
Chemiluminescent Microparticle Immunoassay (CMIA)Antibody-basedVariable; potential for overestimation, though some studies show acceptable correlation with specific methods.Can be positively associated with CDP-1 concentration. nih.govresearchgate.netnih.govnih.govfrontiersin.org
Monoclonal Antibody Immunoassays (mFPIA)Monoclonal antibody-basedNo significant cross-reactivityN/A nih.gov
High-Performance Liquid Chromatography (HPLC)Chromatographic separationNo interference; separates vancomycin from CDP-1N/A (Considered a reference method) nih.govnih.govasm.org
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Chromatographic separation and mass detectionNo interference; highly specificN/A (Considered a gold standard) asm.orgbjid.org.brnih.gov
Impact on Therapeutic Drug Monitoring (TDM) Strategies

The analytical interference caused by CDP-1 has a direct and critical impact on therapeutic drug monitoring (TDM) strategies for vancomycin. nih.govnih.gov TDM is essential for optimizing vancomycin therapy, ensuring efficacy while minimizing toxicity. When clinicians rely on falsely elevated vancomycin levels from non-specific immunoassays, they may make incorrect and potentially harmful dosing adjustments. nih.gov

A falsely high reading might prompt a physician to reduce the vancomycin dose or withhold it altogether, under the mistaken belief that the concentration is adequate or even toxic. nih.gov This can lead to subtherapeutic levels of the active drug in the patient's system, increasing the risk of treatment failure, prolonged infection, and the emergence of resistant bacterial strains. nih.govnih.govnih.gov This issue is of greatest concern in patients with renal dysfunction, as they are most susceptible to CDP-1 accumulation. nih.govnih.gov Research has confirmed that factors such as poor renal function (low estimated creatinine (B1669602) clearance), delayed timing of blood sampling for trough level measurement, and higher vancomycin doses are associated with increased serum concentrations of CDP-1. nih.govnih.govphysiciansweekly.com

To mitigate these risks, it is recommended that laboratories performing vancomycin TDM, especially for patients with renal impairment, either use specific assay methods like HPLC, LC-MS/MS, or monoclonal antibody-based immunoassays that are not affected by CDP-1. researchgate.netnih.govphysiciansweekly.com Furthermore, educating clinicians about the limitations of certain immunoassays is crucial for the correct interpretation of TDM results and for making well-informed therapeutic decisions. nih.gov

Advanced Research Paradigms: Glycopeptide Structure Activity Relationships and Rational Design

Synthetic Strategies for Novel Glycopeptide Derivatives

The chemical complexity of glycopeptides presents significant synthetic challenges; however, advancements in chemical and chemoenzymatic strategies have enabled the creation of novel derivatives with enhanced properties. nih.govresearchgate.net These strategies move beyond simple modifications to incorporate rational design principles aimed at improving efficacy and combating resistance.

Rational Design for Enhanced Efficacy and Reduced Adverse Effects

Rational design of new glycopeptide antibiotics leverages a deep understanding of their mechanism of action to introduce targeted chemical modifications. rjeid.com Key strategies include peripheral modifications to the core structure, which can introduce additional mechanisms of action and improve potency. nih.gov

Key Modification Strategies:

Peripheral Modifications: Altering the periphery of the glycopeptide scaffold, such as at the C-terminus or on the sugar moieties, has proven effective. nih.govacs.org For instance, the addition of hydrophobic groups can enhance the antibiotic's ability to anchor to the bacterial membrane, adding a cell permeabilization mechanism to its primary function of inhibiting cell wall synthesis. nih.gov

Backbone Modifications: More complex modifications involve altering the peptide backbone itself. A notable example is the replacement of a key carbonyl group with a methylene (B1212753) group to avoid the lone pair repulsion that occurs in resistant strains where the D-Ala-D-Ala target is changed to D-Ala-D-Lac. nih.govacs.org

Hybrid Antibiotic Conjugates: This approach involves linking the glycopeptide to another molecule, such as a cationic peptide or another class of antibiotic, to create a hybrid with multiple modes of action. nih.govacs.org

These rational designs have led to the development of second-generation glycopeptides like telavancin, dalbavancin, and oritavancin, which exhibit improved activity against resistant pathogens. nih.govrjeid.com

Molecular Approaches to Overcome Antimicrobial Resistance

The primary molecular basis for high-level vancomycin (B549263) resistance is the alteration of the antibiotic's target—the D-Ala-D-Ala terminus of peptidoglycan precursors is replaced with D-Ala-D-Lactate (D-Ala-D-Lac). nih.govresearchgate.net This single atomic substitution from a nitrogen to an oxygen atom eliminates a crucial hydrogen bond and introduces electrostatic repulsion, reducing vancomycin's binding affinity by approximately 1000-fold. researchgate.netacs.org

Strategies to Overcome Resistance:

Binding Pocket Redesign: A primary strategy involves redesigning the vancomycin binding pocket to accommodate both D-Ala-D-Ala and D-Ala-D-Lac. nih.gov This has been achieved through total synthesis, creating analogues with restored activity against VRE. nih.govnih.gov

Introducing New Mechanisms of Action: To create more durable antibiotics, researchers have focused on adding functionalities that are independent of D-Ala-D-Ala binding. nih.govmdpi.com For example, modifying vancomycin with a quaternary ammonium (B1175870) salt and a chlorobiphenylmethyl (CBP) group not only restores binding but also induces cell wall permeability, providing a second mechanism of action. mdpi.com A modified version of vancomycin with three such changes was found to be 25,000 times more potent against VRE than the original vancomycin. pharmaceutical-journal.com

Targeting Resistance Enzymes: An alternative approach is to inhibit the enzymes responsible for resistance, such as the D,D-dipeptidase VanX, which hydrolyzes the D-Ala-D-Ala dipeptide necessary for cell wall synthesis in susceptible bacteria. researchgate.netsci-hub.se

Novel Glycopeptide Derivative Modification Strategy Effect on Activity Reference
OritavancinAddition of a vancosamine (B1196374) chlorobiphenyl substituentImproved potency against VRE and MRSA nih.gov
TelavancinAddition of a hydrophobic side chain and a phosphonate (B1237965) groupEnhanced membrane binding and potency nih.govrjeid.com
DalbavancinC-terminal modification with 3-(dimethylamino)-1-propylamineAdded cell permeabilization mechanism nih.gov
[Ψ[CH₂NH]Tpg⁴]vancomycinAmidine modification in the peptide backboneRestored binding to D-Ala-D-Lac targets nih.gov
CBP-modified VancomycinAddition of a (4-chlorobiphenyl)methyl groupRestored activity against vancomycin-resistant organisms nih.govmdpi.com

Biophysical Characterization of Glycopeptide-Ligand Recognition

Understanding the precise interactions between glycopeptide antibiotics and their molecular targets is fundamental to rational drug design. A suite of sophisticated biophysical techniques is employed to dissect these interactions in detail, providing data on binding affinity, thermodynamics, and conformational changes. nih.gov

Isothermal Titration Calorimetry (ITC) and Advanced Spectroscopic Techniques

Isothermal Titration Calorimetry (ITC) is a powerful technique for directly measuring the heat changes that occur during molecular interactions. sci-hub.senih.gov It provides a complete thermodynamic profile of the binding event, including the binding affinity (Ka), enthalpy change (ΔH), and entropy change (ΔS).

ITC studies have been crucial in:

Quantifying Binding Affinity: ITC is used to determine the dissociation constants (Kd) for glycopeptides binding to their target ligands, such as the tripeptide mimic N,N-diacetyl-L-Lys-D-Ala-D-Ala. nih.govasm.org For example, ITC analysis showed that the dechlorinated analog of the antibiotic A47934 has a weaker binding affinity (Kd of 5.1 ± 0.9 µM) compared to its chlorinated parent (Kd of 1.7 ± 0.3 µM). asm.org

Characterizing Thermodynamics: Studies have shown that the complexation between vancomycin and cell wall surrogates is largely driven by favorable enthalpy changes, consistent with the formation of multiple hydrogen bonds. nih.gov

Analyzing Dimerization: ITC can also be used to study the dimerization of glycopeptide molecules, a phenomenon that can enhance their binding to the bacterial cell wall. rsc.org

Advanced spectroscopic techniques, such as Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR), provide complementary information. CD analysis can reveal conformational changes in the glycopeptide upon dimerization or ligand binding. mdpi.com NMR studies have been instrumental in determining the three-dimensional structures of glycopeptide-ligand complexes in solution, identifying the specific hydrogen bonds and hydrophobic interactions that stabilize the complex. mdpi.com

Computational Chemistry and Molecular Dynamics Simulations

Computational methods are indispensable tools in modern drug discovery, offering atomic-level insights into molecular interactions that can be difficult to obtain experimentally. frontiersin.org

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms in a molecular system over time, providing a dynamic view of the binding process. mdpi.com These simulations have been used to:

Analyze Complex Stability: By calculating the root-mean-square deviation (RMSD) of atomic positions, MD simulations can assess the stability of a glycopeptide-ligand complex. For instance, the complex of vancomycin with its native target (VN-Ala) is the most stable, exhibiting the lowest average RMSD (1.70 Å). nih.gov

Investigate Resistance Mechanisms: MD simulations have revealed how the D-Ala-D-Lac substitution in resistant bacteria leads to reduced binding. The number of hydrogen bonds between vancomycin and the ligand terminus decreases from an average of 3.28 in the susceptible target to 2.73 in the resistant one, and an electrostatic repulsion is introduced. acs.orgnih.gov

Guide Drug Design: Simulations can predict how modifications to the antibiotic structure might improve binding to resistant targets. For example, substituting vancomycin's asparagine residue with aspartic acid (VD) was shown in simulations to improve binding stability to the resistant D-Ala-D-Lac target. acs.orgnih.gov

Quantum chemistry calculations and pharmacophore modeling further aid in understanding the electronic properties of the molecules and identifying the essential structural features required for biological activity. frontiersin.orgresearchgate.net

Technique Application in Glycopeptide Research Key Findings/Insights Reference
Isothermal Titration Calorimetry (ITC) Measures thermodynamic parameters of binding (Ka, ΔH, ΔS)Binding is often enthalpy-driven; allows quantification of affinity changes in analogues. nih.govasm.org
Nuclear Magnetic Resonance (NMR) Determines 3D structure of complexes in solutionConfirmed the five key hydrogen bonds in vancomycin-ligand binding. mdpi.comannualreviews.org
Circular Dichroism (CD) Analyzes protein secondary structure and conformational changesShowed that glycopeptides can adopt ordered β-sheet conformations upon dimerization. mdpi.comnih.gov
Molecular Dynamics (MD) Simulations Simulates atomic movements to study complex stability and dynamicsVisualized the loss of a key H-bond and electrostatic repulsion in vancomycin resistance. acs.orgnih.gov

Comparative Analysis of Vancomycin CDP-1 with Other Degradation Products and Biosynthetic Analogs

Vancomycin can degrade under certain conditions, particularly in acidic solutions, to form crystalline degradation products (CDPs). researchgate.net The major degradation product, this compound, is formed by the deamidation of the asparagine residue at position 3 of the peptide backbone into an isoaspartate residue. annualreviews.org

This seemingly minor chemical transformation has profound consequences for the antibiotic's activity. The rearrangement to form the isoaspartate in CDP-1 enlarges the macrocycle by one atom. annualreviews.org This structural change alters the conformation of the binding pocket, preventing CDP-1 from effectively binding to its D-Ala-D-Ala target ligand. annualreviews.org Consequently, this compound is considered biologically inactive. nih.gov

Comparing CDP-1 to the parent vancomycin and other analogs highlights the exquisite structural requirements for antibacterial activity:

Vancomycin vs. CDP-1: The key difference is the asparagine-to-isoaspartate conversion. This single change disrupts the rigid, pre-organized binding pocket necessary for high-affinity recognition of the D-Ala-D-Ala terminus, rendering CDP-1 ineffective. annualreviews.org

CDP-1 vs. Aspartate-Substituted Vancomycin (VD): While CDP-1 contains an isoaspartate, a synthetic analog where the asparagine is replaced by a standard aspartic acid (VD) has been studied. MD simulations show that this VD analog has improved binding stability to the D-Ala-D-Lac ligand found in resistant bacteria. acs.orgnih.gov This contrasts sharply with CDP-1's inactivity and underscores how the precise geometry of the residue—isoaspartate versus aspartate—critically affects the binding pocket's shape and function.

CDP-1 vs. Biosynthetic Analogs: Naturally occurring analogs of vancomycin often differ in their chlorination patterns or glycosylation. For example, didechlorovancomycin (lacking two chlorine atoms) is four times less active than vancomycin, indicating the chlorine atoms contribute to activity. asm.org Analogs lacking the vancosamine sugar are also less active. asm.org Unlike these analogs which retain some (albeit reduced) activity, CDP-1 is completely devoid of antibacterial function, emphasizing that the integrity of the peptide backbone's binding pocket is more critical than these peripheral features. annualreviews.orgasm.org

This comparative analysis demonstrates that the structural integrity of the vancomycin core, particularly the conformation of the ligand-binding pocket, is paramount for its biological function. The inactivity of CDP-1 serves as a stark reminder of the antibiotic's chemical fragility and provides a critical baseline for understanding the structure-activity relationships that guide the development of more stable and potent derivatives.

Compound Key Structural Feature Binding to D-Ala-D-Ala Antibacterial Activity Reference
Vancomycin Asparagine at residue 3StrongHigh annualreviews.org
This compound Isoaspartate at residue 3 (from deamidation)Does not bindInactive annualreviews.orgnih.gov
Aspartate-Substituted Vancomycin (VD) Aspartic acid at residue 3 (synthetic)ReducedActive; shows improved binding to D-Ala-D-Lac acs.orgnih.govosti.gov
Didechlorovancomycin Lacks two chlorine atomsReducedReduced (4x less active than vancomycin) asm.org

Differentiation from Other Process-Related Impurities and Degradation Products (e.g., Impurity B, E)

This compound is a primary degradation product of vancomycin, formed through a chemical transformation of the parent molecule. biosynth.com Its formation involves the hydrolytic loss of ammonia (B1221849) from the asparagine residue at position 3 of the heptapeptide (B1575542) core. annualreviews.org This deamidation process leads to a rearrangement, resulting in an isoaspartic acid residue. annualreviews.orgasm.org This structural alteration creates two stable, yet distinct, conformational isomers, or rotamers: CDP-1-major (CDP-1-M) and CDP-1-minor (CDP-1-m). google.com

These isomers are recognized in pharmacopeial standards as specific impurities. Vancomycin EP Impurity B is synonymous with the major, more abundant isomer, CDP-1-M. synzeal.com Conversely, Vancomycin EP Impurity E corresponds to the minor isomer, CDP-1-m. synzeal.comspectrasynth.com The fundamental structural difference between vancomycin and its CDP-1 degradation products is the conversion of the asparagine's primary amide group into a carboxylic acid. researchgate.net Consequently, while vancomycin possesses one carboxylic acid group, the CDP-1 isomers contain two. researchgate.net This seemingly minor change significantly alters the molecule's three-dimensional structure and charge distribution, rendering CDP-1 biologically inactive. annualreviews.orgasm.org Unlike vancomycin, CDP-1 does not effectively bind to the bacterial cell wall precursor target, acyl-D-alanyl-D-alanine, and thus has no antimicrobial activity. annualreviews.orgasm.org

Compound Name Common Synonyms Key Structural Difference from Vancomycin Biological Activity
Vancomycin B Vancomycin Contains an asparagine residue at position 3 with a primary amide group. annualreviews.orgusp.org Active
This compound (major) Vancomycin EP Impurity B, Desamidovancomycin B synzeal.com The asparagine at position 3 is replaced by an isoaspartic acid residue (major conformational isomer). annualreviews.orgsynzeal.com Inactive asm.org
This compound (minor) Vancomycin EP Impurity E synzeal.comspectrasynth.com The asparagine at position 3 is replaced by an isoaspartic acid residue (minor conformational isomer). synzeal.com Inactive asm.org

Structural and Functional Comparisons with Naturally Occurring and Semi-Synthetic Vancomycin Analogs

The structure-activity relationship of glycopeptide antibiotics is a field of extensive research, aimed at understanding how molecular modifications impact efficacy and overcome resistance. rjeid.comresearchgate.net this compound serves as a key example of how structural integrity is critical for function. Its formation via degradation results in a complete loss of antibacterial activity, a stark contrast to the purposeful modifications seen in naturally occurring and semi-synthetic analogs, which often retain or have enhanced potency. asm.org

Naturally Occurring Analogs Naturally occurring vancomycin analogs are produced by various strains of actinomycetes and typically feature minor variations in the heptapeptide core or the attached sugar moieties. mdpi.com For instance, A51568B contains a glutamine at amino acid position 3 instead of vancomycin's asparagine, a change that results in a four-fold reduction in activity. asm.org Another natural analog, M43E, which lacks the benzylic hydroxyl group on amino acid 2, is only half as active as vancomycin. asm.org These examples demonstrate that even subtle, natural structural changes can significantly modulate biological activity. This is fundamentally different from CDP-1, where the rearrangement to an isoaspartate structure completely abrogates the ability to bind to the D-Ala-D-Ala target, leading to inactivity. annualreviews.orgasm.org

Semi-Synthetic Analogs In contrast to degradation products, semi-synthetic analogs are the product of rational design aimed at improving upon the parent molecule's properties. rjeid.comnih.gov The emergence of vancomycin-resistant bacteria has driven the development of second-generation glycopeptides like dalbavancin, telavancin, and oritavancin. rjeid.comacs.org These analogs are created by chemically modifying the vancomycin scaffold at specific sites, such as the C-terminal carboxyl group, the vancosamine sugar amine, or the N-terminal amine. nih.govacs.org A common strategy involves attaching lipophilic side chains, which can enhance the antibiotic's ability to anchor to the bacterial membrane, thereby increasing its effective concentration near the site of action (Lipid II) and promoting the dimerization essential for potent activity. nih.govacs.org These modifications are designed to enhance binding to the D-Ala-D-Ala target or even to confer activity against resistant strains that utilize a D-Ala-D-Lactate target. acs.orgresearchgate.net The development of these potent, next-generation antibiotics through deliberate chemical engineering stands in direct opposition to the unintentional, activity-destroying transformation that produces this compound. researchgate.netfrontiersin.org

Compound Name Type Key Structural Feature Biological Activity/Potency
This compound Degradation Product Contains an isoaspartic acid residue instead of asparagine, resulting in two carboxyl groups. annualreviews.org Inactive. asm.org
A51568B Natural Analog Contains glutamine instead of asparagine at amino acid 3. asm.org Four times less active than vancomycin. asm.org
M43E Natural Analog Lacks the benzylic hydroxyl group on amino acid 2. asm.org Half as active as vancomycin. asm.org
Dalbavancin Semi-synthetic Analog Features a lipophilic side chain attached to the glycopeptide core. acs.org Potent activity, including against some resistant strains. acs.org
Oritavancin Semi-synthetic Analog A lipoglycopeptide with unique modifications that enhance antimicrobial potency. researchgate.net Potent activity against multi-drug resistant pathogens. researchgate.net

Future Research Trajectories and Emerging Avenues in Vancomycin Cdp 1 Studies

Advancements in Analytical Methodology for Trace-Level Detection and Quantification

The accurate detection and quantification of Vancomycin (B549263) CDP-1, which exists as two isomers, CDP-1-M (major) and CDP-1-m (minor), are crucial for monitoring the stability of vancomycin formulations. mdpi.com The cross-reactivity of these degradation products with certain immunoassays can lead to erroneously elevated measurements of the active vancomycin compound, highlighting the need for specific and sensitive analytical methods. mdpi.comcvut.cz High-performance liquid chromatography (HPLC) and ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) have become the gold standards for the simultaneous separation and determination of vancomycin and its degradation products. nih.govresearchgate.net

Future advancements in this area are geared towards enhancing the sensitivity and efficiency of these methods for detecting trace levels of CDP-1 in complex matrices. This includes the development of more environmentally friendly HPLC methods that reduce the use of toxic solvents. mdpi.com

Integration of Artificial Intelligence for Chromatographic Data Analysis

Key applications of AI in this context include:

Automated Peak Identification and Quantification: AI can automate the time-consuming process of identifying and quantifying chromatographic peaks, reducing human error and increasing throughput. unito.it

Predictive Analytics: Machine learning models can be trained to predict the retention times and other chromatographic behaviors of compounds like Vancomycin CDP-1, even in complex mixtures. nih.gov This can significantly speed up method development and validation. africanjournalofbiomedicalresearch.com

Enhanced Data Interpretation: AI can help identify subtle patterns and correlations in large datasets, leading to a deeper understanding of the factors influencing CDP-1 formation. drug-dev.com

Outlier Detection: AI algorithms can flag anomalous results in chromatographic data, which could indicate issues with the analytical system or the sample itself, thereby improving the reliability of stability studies. africanjournalofbiomedicalresearch.com

The application of AI to the analysis of vancomycin and its metabolites is already showing promise in predicting patient-specific dosing regimens. nih.govoup.com Extending these approaches to the specific analysis of CDP-1 will likely lead to more robust and predictive stability-indicating methods.

Elucidation of Complex Degradation Kinetics and Predictive Stability Modeling

Understanding the rate and mechanisms of vancomycin degradation into CDP-1 is fundamental to ensuring the efficacy and safety of vancomycin products. The degradation of vancomycin in aqueous solutions often follows pseudo-first-order kinetics. capes.gov.brnih.gov This degradation is influenced by several factors, including pH and temperature. capes.gov.br For instance, the deamidation of vancomycin, the process leading to CDP-1 formation, is significantly affected by the pH of the solution. capes.gov.br

Future research will focus on developing more sophisticated kinetic models that can accurately predict the rate of CDP-1 formation under various storage and in-use conditions. These predictive stability models are crucial for determining the shelf-life and appropriate storage conditions for vancomycin formulations.

Key research areas include:

Advanced Kinetic Modeling: Moving beyond simple pseudo-first-order models to develop more comprehensive kinetic models that account for multiple influencing factors simultaneously.

Predictive Modeling of Release and Degradation: Studies modeling the release kinetics of vancomycin from various matrices, such as calcium phosphate (B84403) ceramics, have utilized equations like the Weibull, Peppas, and Higuchi models. nih.gov These approaches can be adapted to predict the concurrent degradation to CDP-1.

Impact of Formulation Components: Investigating how different excipients and formulation strategies, such as the use of sulfobutylether-β-cyclodextrin, can influence the degradation kinetics and improve the stability of glycopeptide antibiotics. google.com

Table 1: Factors Influencing Vancomycin Degradation Kinetics

FactorInfluence on DegradationResearch Focus
pH The rate of deamidation to CDP-1 is pH-dependent. capes.gov.brOptimizing formulation pH to minimize degradation. nih.gov
Temperature Higher temperatures accelerate the degradation process. nih.govEstablishing optimal storage temperatures and predicting stability at various temperatures.
Formulation Excipients can either stabilize or destabilize vancomycin. google.comDeveloping novel formulations that inhibit CDP-1 formation. researchgate.net
Moisture Water is essential for the hydrolytic degradation to CDP-1. researchgate.netLyophilization and control of moisture content in solid dosage forms. dntb.gov.ua

Exploration of Novel Research Applications Beyond Analytical Characterization

While primarily considered a degradation product to be monitored, this compound is finding new life in innovative research applications. One of the most notable is its use in the development of novel chiral stationary phases (CSPs) for high-performance liquid chromatography.

The structural similarity of CDP-1 to vancomycin, with the key difference of having two carboxylic acid groups instead of one, allows for more stable covalent bonding to silica (B1680970) gel. dntb.gov.ua This results in a CSP that can tolerate a wider pH range and higher temperatures than traditional vancomycin-based CSPs. These CDP-1-based CSPs have shown success in resolving racemic mixtures of various compounds, including some that were not previously separable on other chiral phases. researchgate.net

Future research in this area may explore:

Expanding the Range of Separations: Testing the efficacy of CDP-1-based CSPs for the chiral separation of a wider variety of molecules, including other pharmaceuticals and agrochemicals. researchgate.net

Optimizing CSP Performance: Further refining the synthesis and bonding chemistry of CDP-1 to silica to enhance the resolution and efficiency of these chiral columns.

Other Potential Applications: Investigating other potential uses for this stable, vancomycin-related structure in areas such as affinity chromatography or as a scaffold for other chemical modifications.

Broader Implications for Glycopeptide Antibiotic Discovery, Development, and Pharmaceutical Stability

The study of this compound has broader implications that extend to the entire class of glycopeptide antibiotics. The challenges posed by antibiotic resistance necessitate the discovery and development of new and more robust antibiotics. explorationpub.commdpi.com Understanding the degradation pathways of existing drugs like vancomycin is a critical component of this effort.

Key implications include:

Informing the Development of Stable Antibiotics: A thorough understanding of how vancomycin degrades to CDP-1 can inform the rational design of new glycopeptide analogues with improved intrinsic stability. acs.org By identifying the labile parts of the molecule, medicinal chemists can make targeted modifications to create more durable antibiotics.

Improving Formulation Strategies: Research into the factors that promote or inhibit CDP-1 formation directly contributes to the development of more stable liquid formulations of glycopeptide antibiotics, which are often preferred over lyophilized powders for practical and economic reasons. nih.govdntb.gov.ua

Enhancing Drug Safety and Efficacy: By developing more accurate analytical methods to distinguish between the active drug and its inactive degradation products, the risk of underdosing or misinterpreting therapeutic drug monitoring results can be minimized. This is particularly important in the context of increasing antibiotic resistance, where optimal dosing is critical. explorationpub.com

A Model for Understanding Antibiotic Degradation: The extensive research on the vancomycin-CDP-1 system serves as a valuable model for studying the degradation of other complex natural product antibiotics. The analytical techniques, kinetic modeling approaches, and stability-enhancing strategies developed for vancomycin can be applied to other drugs in the development pipeline.

Q & A

Q. What is the role of CDP-1 in vancomycin degradation, and how can its formation be mitigated in experimental formulations?

CDP-1 is a crystalline degradation product of vancomycin formed under aqueous or alkaline conditions, reducing therapeutic efficacy . To stabilize vancomycin, researchers can use additives like tryptophan (Trp) or sulfobutylether-β-cyclodextrin, which inhibit degradation via non-covalent interactions. Trp stabilizes vancomycin at molar ratios of 1:1 to 5:1, while cyclodextrins prevent aggregation and chemical breakdown . Formulation pH (optimally 4.5–5.5) and storage temperature (≤25°C) are critical to minimize CDP-1 generation .

Q. How does CDP-1 interfere with vancomycin therapeutic drug monitoring (TDM), and what methodological adjustments are needed?

CDP-1 cross-reacts with polyclonal antibody-based immunoassays (e.g., FPIA, RIA), leading to overestimation of vancomycin serum concentrations. This is particularly problematic in renally impaired patients, where CDP-1 accumulates . To address this, researchers should use high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) for specificity, as these methods distinguish vancomycin from CDP-1 . Monoclonal antibody assays (e.g., EMIT) show lower cross-reactivity but may lack sensitivity in certain populations .

Advanced Research Questions

Q. What experimental approaches resolve contradictions in CDP-1’s reported nephrotoxicity across studies?

Discrepancies arise from variations in CDP-1 quantification methods, patient populations, and vancomycin formulations. For example, generic vancomycin products with higher CDP-1 impurities show higher nephrotoxicity in animal models, but clinical studies report conflicting results due to differences in assay cross-reactivity and residual confounding factors (e.g., comorbidities) . To resolve this, researchers should:

  • Standardize CDP-1 measurement using LC-MS .
  • Conduct prospective studies controlling for formulation purity, dialysis clearance, and TDM method .
  • Use in vitro proximal tubule cell models to isolate CDP-1’s direct nephrotoxic effects .

Q. How does CDP-1 influence vancomycin pharmacokinetic (PK) modeling in patients undergoing hemodialysis?

CDP-1’s dialytic clearance varies with membrane permeability, leading to fluctuating serum levels that complicate PK modeling. High-flux dialyzers remove CDP-1 efficiently, but residual post-dialysis levels may still interfere with immunoassays . Researchers must:

  • Incorporate CDP-1 clearance rates into PK models using dialysis-specific parameters (e.g., sieving coefficient).
  • Validate models with paired HPLC and immunoassay data to quantify interference .
  • Adjust dosing regimens based on assay type (e.g., avoid FPIA in dialysis populations) .

Q. What are the limitations of in vitro CDP-1 stability studies when extrapolating to clinical settings?

In vitro studies often use accelerated degradation conditions (e.g., elevated pH/temperature) that do not replicate physiological environments. For example, Trp stabilizes vancomycin in vitro but may interact with plasma proteins in vivo, reducing efficacy . Researchers should:

  • Validate in vitro findings using animal models with implanted catheters to simulate human pharmacokinetics .
  • Test stabilization strategies in clinical samples from diverse patient subgroups (e.g., critically ill vs. stable patients) .

Q. How can researchers optimize bioanalytical workflows to differentiate CDP-1 from vancomycin in complex biological matrices?

Co-elution of vancomycin and CDP-1 in traditional HPLC methods can be resolved using:

  • Tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) for specific ion transitions .
  • Hydrophilic interaction liquid chromatography (HILIC) to improve separation of polar degradation products .
  • Isotopic labeling to track degradation kinetics in real-time .

Methodological Design Considerations

Q. What statistical methods address confounding biases in observational studies linking CDP-1 to clinical outcomes?

Propensity score matching or multivariable regression should adjust for covariates like renal function, concurrent nephrotoxins, and assay type. Sensitivity analyses can quantify the impact of unmeasured confounders (e.g., genetic polymorphisms in drug metabolism) .

Q. How should researchers design stability studies for vancomycin formulations to comply with pharmacopeial standards?

Follow USP guidelines for assay preparation and degradation testing:

  • Use Buffer No. 4 (pH 5.0) for microbial assays .
  • Validate HPLC methods per ICH Q2(R1) criteria, including specificity for CDP-1 .
  • Report impurities as relative peak areas (%) in chromatograms .

Data Analysis and Reporting

Q. How can conflicting findings between in vivo and in vitro CDP-1 toxicity studies be reconciled in meta-analyses?

Stratify data by study type (animal vs. clinical), assay methodology, and formulation purity. Use random-effects models to account for heterogeneity, and perform subgroup analyses to identify sources of bias .

Q. What metrics should be prioritized when evaluating CDP-1’s impact on vancomycin efficacy-toxicity ratios?

Key metrics include:

  • Area under the curve (AUC) ratios of vancomycin-to-CDP-1.
  • Correlation between CDP-1 levels and biomarkers of nephrotoxicity (e.g., serum creatinine, KIM-1) .
  • Dose-response curves for antimicrobial activity in the presence of CDP-1 .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.